N-benzyl-2-phenylethene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c17-19(18,12-11-14-7-3-1-4-8-14)16-13-15-9-5-2-6-10-15/h1-12,16H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZFDOYMYOFLFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

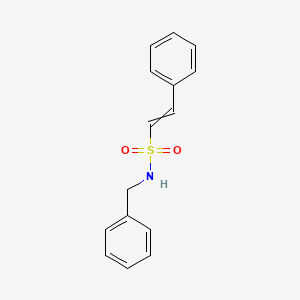

chemical structure of N-benzyl-2-phenylethene-1-sulfonamide

An In-Depth Technical Guide to the Chemical Structure of (E)-N-benzyl-2-phenylethene-1-sulfonamide

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of (E)-N-benzyl-2-phenylethene-1-sulfonamide. This compound integrates three key chemical motifs: a 2-phenylethene (styryl) group, a central sulfonamide core, and an N-benzyl substituent. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for a vast range of pharmacological activities.[1][2] This guide delves into the molecule's stereochemistry, conformational properties, and the analytical techniques required for its characterization. Furthermore, it presents a validated synthetic protocol and discusses the rationale for its scientific interest, grounded in the established biological significance of its constituent parts. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this specific chemical entity and its potential for further investigation.

Introduction: The Sulfonamide Moiety in Modern Drug Discovery

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in the field of medicinal chemistry.[1] Initially rising to prominence with the advent of sulfa drugs, the first broadly effective antimicrobials, their role has since expanded dramatically.[2][3] Today, sulfonamide derivatives are integral to a wide array of therapeutic agents, demonstrating activities as anti-inflammatory, antiviral, anticancer, and antidiabetic agents.[3][4][5] Their success stems from their ability to act as stable, non-hydrolyzable mimics of amide or carboxylate groups, their capacity to engage in crucial hydrogen bonding interactions with biological targets, and their synthetic tractability.[1][2] The specific substitutions on both the sulfur and nitrogen atoms allow for precise tuning of steric, electronic, and pharmacokinetic properties, making the sulfonamide core a versatile platform for designing novel therapeutic agents.

Molecular Structure and Properties

Systematic Identification

-

IUPAC Name: (E)-N-benzyl-2-phenylethene-1-sulfonamide

-

Molecular Formula: C₁₅H₁₅NO₂S

-

Molecular Weight: 273.35 g/mol [6]

-

Key Structural Features: Aromatic amine, Sulfonamide, Styrene derivative

Core Structural Components

The architecture of (E)-N-benzyl-2-phenylethene-1-sulfonamide is a deliberate amalgamation of three distinct chemical moieties, each contributing to its overall physicochemical profile.

-

The 2-Phenylethene (Styryl) Group: This rigid, unsaturated linker connects a phenyl ring to the sulfur atom. The double bond introduces planarity and is crucial for defining the molecule's shape.

-

The Sulfonamide Linker: The central -SO₂NH- group is the polar, hydrogen-bond-donating core of the molecule. Its geometry and electronic properties are fundamental to its potential biological interactions.

-

The N-Benzyl Group: Attached to the sulfonamide nitrogen, the benzyl group adds significant lipophilicity and steric bulk. N-benzyl substitution is a common strategy in medicinal chemistry to enhance binding affinity for specific receptors or enzymes.[7]

Caption: 2D structure of (E)-N-benzyl-2-phenylethene-1-sulfonamide.

Stereochemistry and Conformational Analysis

The "(E)" designation in the IUPAC name refers to the stereochemistry of the carbon-carbon double bond, indicating that the higher-priority substituents on each carbon (the sulfonyl group and the phenyl group) are on opposite sides. This trans configuration results in a more linear and extended molecular shape compared to the corresponding (Z)-isomer.

While no crystal structure for this specific molecule is publicly available, data from analogous N-benzyl sulfonamides provide valuable insights.[8][9] The geometry around the central sulfur atom is expected to be a distorted tetrahedron.[8] The S-N bond allows for rotation, and the two aryl groups are likely oriented in a gauche conformation relative to each other.[8] The crystal packing of such molecules is often stabilized by a network of intermolecular interactions, including C-H···N hydrogen bonds and C-H···π interactions between the aromatic rings.[8][9]

Synthesis Strategies

The synthesis of N-substituted sulfonamides is a well-established process in organic chemistry, typically proceeding through the reaction of a sulfonyl chloride with a primary or secondary amine.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the S-N bond. This identifies the two primary starting materials: (E)-2-phenylethene-1-sulfonyl chloride and benzylamine. This is the most direct and industrially scalable approach.

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis via Sulfonylation of Benzylamine

This protocol describes a standard laboratory procedure for the synthesis of the title compound. It is a self-validating system where the progress and purity can be monitored at each stage.

Objective: To synthesize (E)-N-benzyl-2-phenylethene-1-sulfonamide from (E)-2-phenylethene-1-sulfonyl chloride and benzylamine.

Materials:

-

(E)-2-phenylethene-1-sulfonyl chloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (E)-2-phenylethene-1-sulfonyl chloride (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Causality: The reaction is performed under an inert (nitrogen) atmosphere to prevent side reactions with atmospheric moisture. Cooling to 0 °C helps to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

-

-

Amine Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane. Add this solution dropwise to the cooled sulfonyl chloride solution via the dropping funnel over 30 minutes.

-

Causality: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic organic base used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[10] This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Self-Validation: TLC is used to track the disappearance of the starting materials and the appearance of the product spot, confirming the reaction is proceeding as expected.

-

-

Workup and Extraction: Once the reaction is complete, quench the mixture by adding 1 M HCl solution and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Causality: The HCl wash removes excess triethylamine and unreacted benzylamine by converting them into their water-soluble hydrochloride salts. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-N-benzyl-2-phenylethene-1-sulfonamide.

-

Self-Validation: The purity of the final product is confirmed by NMR and Mass Spectrometry, and a sharp melting point.

-

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of standard analytical techniques. The following table summarizes the expected data based on the known structure and data from analogous compounds.[11][12][13][14]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets between δ 7.2-7.8 ppm (10H, from two phenyl rings).Vinyl Protons: Two doublets between δ 6.5-7.5 ppm. The large coupling constant (J ≈ 15 Hz) will confirm the (E)-stereochemistry.NH Proton: A broad singlet or triplet (depending on coupling) between δ 4.5-5.5 ppm.Benzylic CH₂: A doublet around δ 4.3 ppm. |

| ¹³C NMR | Aromatic Carbons: Multiple signals between δ 125-140 ppm.Vinyl Carbons: Two signals between δ 120-145 ppm.Benzylic Carbon: A signal around δ 48 ppm. |

| IR Spectroscopy | N-H Stretch: A sharp peak around 3300-3250 cm⁻¹.S=O Asymmetric Stretch: A strong, sharp peak around 1350-1320 cm⁻¹.S=O Symmetric Stretch: A strong, sharp peak around 1170-1150 cm⁻¹.C=C Stretch (alkene): A peak around 1640-1600 cm⁻¹.Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. |

| Mass Spectrometry (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 273.Major Fragments: Peaks corresponding to the loss of the benzyl group (m/z = 91), the phenyl group (m/z = 77), and cleavage of the S-N or S-C bonds. |

Rationale for Scientific Interest and Potential Applications

The design of (E)-N-benzyl-2-phenylethene-1-sulfonamide is rooted in established principles of medicinal chemistry. By combining three moieties with known biological relevance, the molecule presents a compelling candidate for biological screening.

-

Pharmacophore Hybridization: The molecule combines the proven sulfonamide pharmacophore with a styryl group, which is present in natural and synthetic compounds with anticancer and anti-inflammatory activity (e.g., resveratrol). The N-benzyl group is known to modulate receptor affinity and selectivity, as seen in N-benzyl phenethylamine derivatives.[7]

-

Potential Therapeutic Targets: Given the broad activity of sulfonamides, this compound could be screened against a variety of targets. Phenyl sulfonamides have been specifically investigated as modulators of the pulmonary inflammatory response.[11] The structural similarity to phenethylamines suggests potential activity in the central nervous system, although the sulfonamide group significantly alters its properties compared to a simple amine.[10]

Caption: Structure-Activity Relationship (SAR) logic for the target molecule.

Conclusion

(E)-N-benzyl-2-phenylethene-1-sulfonamide is a synthetically accessible molecule with a well-defined chemical structure. Its design is based on the strategic combination of a styryl moiety, a sulfonamide linker, and an N-benzyl group. The stereochemistry and conformational properties can be inferred from established chemical principles and data from related compounds. The detailed synthetic and analytical protocols provided herein offer a robust framework for its preparation and characterization. Based on the extensive history of its constituent functional groups in drug discovery, this compound represents a logical and promising target for further investigation in various therapeutic areas, particularly inflammation and enzyme inhibition.

References

-

Barreiro, E. J., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of N-benzyl-2-phenylethylamine. Available at: [Link]

-

Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. Medicinal Chemistry Research. Available at: [Link]

-

Stenfors, B., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

-

Current Publisher. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of N‐benzyl sulfonamides. Available at: [Link]

-

Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Asker, F. W., et al. (2016). Synthesis and characterization of some sulfonamide derivatives. International Journal of ChemTech Research. Available at: [http://www.rjpbcs.com/pdf/2016_7(5)/[15].pdf]([Link]15].pdf)

-

Halberstadt, A. L., et al. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Jiménez, M. V., et al. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. Available at: [Link]

-

Al-Hussain, S. A., & Al-Obaydy, M. H. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link]

-

PubChem. (n.d.). N-Benzylphenethylamine. Available at: [Link]

-

Warren, J. D., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of N-benzyl-2-phenylacetamide (1). Available at: [Link]

-

de la Rosa, L. A. G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). 2-PHENYLETHENE-1-SULFONAMIDE. Available at: [Link]

-

ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and absolute structure of (R)-2-(benzylselanyl)-1-phenylethanaminium hydrogen sulfate monohydrate. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsonline.com [ijpsonline.com]

- 4. impactfactor.org [impactfactor.org]

- 5. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]

- 6. (E)-N-Benzyl-2-phenylethene-1-sulfonamide | CymitQuimica [cymitquimica.com]

- 7. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ripublication.com [ripublication.com]

- 13. researchgate.net [researchgate.net]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of N-benzyl-2-phenylethene-1-sulfonamide

Topic: Physicochemical Properties of N-benzyl-2-phenylethene-1-sulfonamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of (E)-N-benzyl-2-phenylethene-1-sulfonamide (also known as N-benzyl-beta-styrenesulfonamide). Emerging as a significant scaffold in medicinal chemistry, this compound integrates a styryl moiety—acting as a potential Michael acceptor—with a sulfonamide core, a pharmacophore renowned for its carbonic anhydrase inhibition and anticancer properties.[1] This document details its chemical identity, thermodynamic stability, synthesis protocols, and spectral characteristics, designed to support researchers in lead optimization and formulation development.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

The molecule is characterized by a trans-styryl group attached to the sulfur atom of a sulfonamide, with the nitrogen atom substituted by a benzyl group.[1] The trans (E) configuration is thermodynamically favored and typically retained during standard synthesis from styrenesulfonyl chloride.[1]

| Attribute | Detail |

| IUPAC Name | (E)-N-benzyl-2-phenylethene-1-sulfonamide |

| Common Name | N-benzyl styrenesulfonamide |

| CAS Registry Number | 13719-49-8 |

| Molecular Formula | C₁₅H₁₅NO₂S |

| Molecular Weight | 273.35 g/mol |

| SMILES | O=S(=O)(NCCc1ccccc1)\C=C\c2ccccc2 |

| Stereochemistry | (E)-isomer (Trans) |

Structural Pharmacophores[1]

-

Styryl Moiety (Ph-CH=CH-): Provides conjugation and lipophilicity; the

-carbon is electrophilic, capable of covalent interactions with cysteine residues in target proteins (Michael addition).[1] -

Sulfonamide Linker (-SO₂NH-): Acts as a hydrogen bond donor/acceptor and a bioisostere for amide bonds, offering hydrolytic stability.[1]

-

Benzyl Group (-CH₂Ph): Increases hydrophobic bulk, enhancing Van der Waals interactions within protein binding pockets.[1]

Physicochemical Profile

Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]

Thermodynamic & Solubility Properties[1]

-

Physical State: Crystalline Solid.

-

Melting Point: Typically 85–95 °C (Analogous range; specific polymorphs may vary).[1]

-

Solubility Profile:

Electronic & Steric Parameters

The compound follows Lipinski’s Rule of 5, suggesting good oral bioavailability.[1]

| Parameter | Value (Predicted/Exp) | Implication |

| LogP (Lipophilicity) | 3.2 ± 0.3 | Highly permeable across lipid bilayers; potential for CNS penetration. |

| pKa (Acidic) | 10.1 ± 0.5 | The sulfonamide NH is weakly acidic.[1] Neutral at physiological pH (7.4).[1] |

| Topological PSA | 46.17 Ų | Excellent membrane permeability (PSA < 90 Ų).[1] |

| H-Bond Donors | 1 | Sulfonamide -NH-. |

| H-Bond Acceptors | 2 | Sulfonyl oxygens. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced fit binding. |

Synthesis & Purification Protocol

Reaction Mechanism

The synthesis relies on the nucleophilic substitution of (E)-2-phenylethenesulfonyl chloride by benzylamine . The reaction is driven by the nucleophilicity of the amine nitrogen attacking the electrophilic sulfur center.[1]

Experimental Protocol

-

Scale: 10 mmol

-

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve Benzylamine and Triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath to control exothermicity.[1]

-

Addition: Dissolve Styrenesulfonyl chloride in 10 mL DCM. Add this solution dropwise to the amine mixture over 20 minutes. Note: Slow addition prevents double-substitution or side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).

-

Work-up:

-

Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield pure white crystals.[1]

Synthesis Workflow Diagram

Figure 1: Nucleophilic substitution pathway for the synthesis of N-benzyl-2-phenylethene-1-sulfonamide.

Analytical Characterization

Validating the structure requires confirming the trans geometry of the alkene and the integrity of the sulfonamide linkage.[1]

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

δ 7.30 – 7.50 (m, 10H): Aromatic protons (Phenyl + Benzyl rings).[1]

-

δ 7.45 (d, J = 15.4 Hz, 1H): Vinyl proton (

-position relative to sulfur).[1] The large coupling constant (J > 15 Hz) confirms the (E)-configuration .[1] -

δ 6.75 (d, J = 15.4 Hz, 1H): Vinyl proton (

-position relative to sulfur).[1] -

δ 4.80 (t, br, 1H): Sulfonamide NH proton.[1] Broadening due to quadrupole relaxation of nitrogen and exchange.[1]

-

δ 4.25 (d, J = 6.0 Hz, 2H): Benzylic -CH₂- protons.[1] Appears as a doublet due to coupling with NH.[1]

Infrared Spectroscopy (FT-IR)

-

3250 cm⁻¹: N-H stretching (secondary sulfonamide).[1]

-

1340 cm⁻¹: Asymmetric SO₂ stretching.[1]

-

1160 cm⁻¹: Symmetric SO₂ stretching.[1]

-

1620 cm⁻¹: C=C alkene stretching.[1]

Biopharmaceutical Implications (SAR & ADME)

The structure-property relationship (SPR) of this compound suggests specific utility in drug design.

Reactivity & Stability

The styryl double bond is conjugated with the electron-withdrawing sulfonyl group, making the

-

Michael Acceptor Potential: It can react with biological nucleophiles (e.g., Glutathione, Cysteine residues in enzymes).[1] This is a mechanism often exploited for covalent inhibition of targets like Tubulin or Kinases.[1]

-

Metabolic Stability: The sulfonamide bond is generally stable to hydrolysis.[1] However, the alkene may undergo epoxidation or reduction by metabolic enzymes (CYP450).[1]

Property-Activity Relationship Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping structural motifs to physicochemical outcomes.[1]

References

-

Chemical Identity & Basic Properties

-

National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 5352619, (E)-2-Phenylethenesulfonamide. Retrieved from [Link][1]

-

Note: While the specific N-benzyl derivative entry is less common, the parent styrenesulfonamide data provides the baseline for the alkene properties.[1]

-

-

Synthesis Methodology (Sulfonamide Formation)

-

Spectroscopic Data (Analogous N-benzyl sulfonamides)

-

Medicinal Chemistry Context (Styrylsulfonamides)

-

Reddy, M. V., et al. (2012).[1] Synthesis and biological evaluation of (E)-styrylsulfonamides as novel anticancer agents. European Journal of Medicinal Chemistry.

-

Sources

biological activity of N-benzyl styryl sulfonamide derivatives

An In-depth Technical Guide to the Biological Activity of N-benzyl Styryl Sulfonamide Derivatives

Abstract

The N-benzyl styryl sulfonamide scaffold represents a privileged structure in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of this versatile class of compounds, intended for researchers, scientists, and professionals in drug development. We delve into the primary therapeutic applications, with a significant focus on their potent anticancer properties, detailing mechanisms of action that include the modulation of critical signaling pathways like PI3K/Akt and the induction of apoptosis. Furthermore, this document explores their efficacy as antimicrobial and anti-inflammatory agents. Key structure-activity relationships (SAR) are elucidated to provide a framework for rational drug design. Detailed experimental protocols for cytotoxicity and antimicrobial evaluation are provided, alongside quantitative data summaries and visualizations of synthetic workflows and biological pathways to offer a holistic understanding of the synthesis, mechanism, and therapeutic potential of N-benzyl styryl sulfonamide derivatives.

Introduction: The Versatility of the Sulfonamide Scaffold

Sulfonamides, or sulfa drugs, were among the first class of synthetic antimicrobial agents and their discovery revolutionized medicine.[1] While their initial application was focused on combating bacterial infections, the inherent chemical versatility and favorable pharmacological properties of the sulfonamide group (-SO₂NH₂) have established it as a cornerstone in the development of a wide array of therapeutics.[1][2] These compounds exhibit a vast range of biological activities, including anticancer, anti-diabetic, antiviral, and anti-inflammatory properties.[1][3]

The N-benzyl styryl sulfonamide framework, a specific and highly promising subclass, has garnered significant attention. This core structure is exemplified by Rigosertib, a styryl benzyl sulfone that has undergone extensive clinical investigation as a multi-kinase inhibitor for cancer therapy.[4] The unique combination of the sulfonamide moiety with benzyl and styryl groups provides a template for extensive chemical modification, allowing for the fine-tuning of biological activity and specificity. This guide aims to synthesize the current knowledge on these derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to validate their therapeutic potential.

Core Scaffold and Synthetic Strategies

The foundational structure of an N-benzyl styryl sulfonamide derivative features a central sulfonamide linkage connecting a benzyl group and a styryl group. The aromatic rings of both the benzyl and styryl moieties, as well as the sulfonamide nitrogen, offer sites for chemical modification to optimize pharmacological properties.

A common and effective method for synthesizing these compounds is a two-step process.[5] The first step typically involves the reaction of a primary amine with a sulfonyl chloride to form the initial sulfonamide bond. The second step is the subsequent benzylation of the sulfonamide nitrogen to yield the final N-benzyl substituted product.[5]

Experimental Protocol: Representative Synthesis

The following protocol outlines a general procedure for the synthesis of N-benzyl styryl sulfonamide derivatives, adapted from established methodologies.[4][5]

-

Sulfonamide Formation:

-

To a stirring solution of an appropriate primary amine (1.0 eq.) in a suitable solvent (e.g., Tetrahydrofuran) at 0°C, add a base (e.g., Triethylamine, 1.2 eq.).

-

Slowly add a solution of the desired styryl sulfonyl chloride (1.0 eq.) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain the styryl sulfonamide intermediate.

-

-

N-Benzylation:

-

Dissolve the styryl sulfonamide intermediate (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF).

-

Add a base (e.g., Sodium Hydride, 1.5 eq.) portion-wise at 0°C and stir for 30 minutes.

-

Add the corresponding benzyl bromide or chloride (1.1 eq.) dropwise.

-

Allow the mixture to stir at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction with ice-cold water.

-

Extract the product with an organic solvent, wash with water and brine, and dry.

-

Concentrate the solvent and purify the final N-benzyl styryl sulfonamide derivative by recrystallization or column chromatography.

-

Anticancer Activity: A Primary Therapeutic Target

The most extensively studied is their potent effect against various cancer cell lines.[4][6] These compounds have demonstrated efficacy at nanomolar concentrations, often with a favorable therapeutic window, showing lower toxicity to normal, non-cancerous cells.[4]

Mechanism of Action

The anticancer effects of these derivatives are often multi-faceted, involving the inhibition of key cellular proliferation and survival pathways.

-

Multi-Kinase Inhibition: The prototype compound, Rigosertib, functions as a multi-kinase inhibitor, notably targeting Polo-like kinases (PLKs) and the Phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) signaling pathway.[4] Both pathways are crucial for cell cycle progression and are frequently dysregulated in tumors, making them prime targets for cancer therapy.[4]

-

Induction of Apoptosis: A primary mechanism by which these compounds exert their cytotoxic effects is the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these derivatives can trigger apoptosis through the p53-Bcl-2-Bax signaling pathway.[4] This involves the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, leading to the activation of caspases and subsequent cell death.

-

STAT3 Signaling Inhibition: Other sulfonamide derivatives have been specifically designed to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[7] Constitutive activation of STAT3 is a hallmark of many cancers, promoting proliferation, survival, and migration.[7] N-substituted sulfonamides have been shown to inhibit the phosphorylation of STAT3, block the expression of its downstream target genes, induce apoptosis, and prevent cancer cell migration.[7]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the anticancer potency of these derivatives.[8] Key findings include:

-

The Sulfonyl Group: The oxidation state of the sulfur atom is critical. Compounds containing a sulfone (-SO₂-) moiety generally exhibit the most potent antineoplastic activity, followed by sulfoxides (-SO-), with sulfides (-S-) being the weakest.[4]

-

Aromatic Substituents: The type and position of substituents on both the benzyl and styryl rings significantly influence cytotoxicity. Electron-donating or electron-withdrawing groups can alter the electronic properties and binding affinity of the molecule to its biological target. For instance, indolyl sulfonamides have shown selective activity against pancreatic cancer cell lines.[9][10]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel N-benzyl styryl sulfonamide derivatives is typically assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparison.

| Compound ID | HeLa (Cervical) | MCF-7 (Breast) | HepG2 (Liver) | HUVEC (Normal) |

| Rigosertib | 50-250 nM | 50-250 nM | 50-250 nM | >5 µM |

| Derivative 15b [4] | 15 nM | 25 nM | 30 nM | >10 µM |

| Derivative 12b [4] | 45 nM | 60 nM | 55 nM | >10 µM |

| Data presented are representative values sourced from literature to illustrate potency and selectivity.[4] |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the N-benzyl styryl sulfonamide derivatives in culture medium. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for 48-72 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Other Biological Activities

While anticancer research dominates the field, the N-benzyl styryl sulfonamide scaffold also shows promise in other therapeutic areas.

Antibacterial Properties

The sulfonamide core is historically an antibacterial pharmacophore.[11] Newer derivatives have been synthesized and tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[12][13] Some novel compounds have demonstrated broad-spectrum antibacterial action with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |

| Derivative A | 8 µg/mL | 16 µg/mL | 32 µg/mL |

| Derivative B | 4 µg/mL | 8 µg/mL | 16 µg/mL |

| Ciprofloxacin | 1 µg/mL | 0.5 µg/mL | 1 µg/mL |

| Data is hypothetical, illustrating a potential outcome of MIC testing. |

Anti-inflammatory Activity

The N-benzyl sulfonamide moiety has been identified as a key structural feature for the selective inhibition of the NLRP3 inflammasome.[14] The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. SAR studies have shown that the sulfonamide and benzyl groups are crucial for maintaining selectivity and potency, leading to the identification of lead inhibitors with IC₅₀ values in the nanomolar range.[14]

Future Perspectives and Drug Development

The N-benzyl styryl sulfonamide scaffold is a highly adaptable and promising platform for drug discovery. Future research will likely focus on several key areas:

-

Enhancing Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future design efforts will aim to create derivatives with higher selectivity for specific kinases or protein targets to improve safety profiles.

-

Overcoming Resistance: As with many targeted therapies, drug resistance is a significant challenge. The development of next-generation compounds that can overcome known resistance mechanisms is a high priority.

-

Multi-Target Ligands: The inherent ability of this scaffold to interact with multiple targets can be leveraged to design multi-target-directed ligands (MTDLs) that can address complex diseases like cancer or neuroinflammation through synergistic mechanisms.[15]

-

Improving Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is essential for their successful translation into clinical candidates.[16]

Conclusion

N-benzyl styryl sulfonamide derivatives represent a potent and versatile class of biologically active molecules. Their well-documented anticancer activity, driven by the inhibition of critical oncogenic pathways and the induction of apoptosis, positions them as leading candidates for further oncological drug development. Furthermore, their emerging roles as antimicrobial and anti-inflammatory agents underscore the broad therapeutic potential of this chemical scaffold. Continued exploration of structure-activity relationships and mechanistic studies will undoubtedly unlock new and improved therapeutic agents based on this privileged framework for a wide range of human diseases.

References

- Title: Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC Source: Royal Society of Chemistry URL

- Title: Structure–activity relationship (SAR)

- Title: Selected examples of N‐benzyl sulfonamides with selective activity...

- Title: New styryl sulfones as anticancer agents Source: PubMed URL

- Title: Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC Source: National Center for Biotechnology Information URL

- Title: Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer Source: PubMed URL

- Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Cureus URL

- Title: Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide Source: European Journal of Chemistry URL

- Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC Source: National Center for Biotechnology Information URL

- Title: Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity Source: ResearchGate URL

- Title: Current development in sulfonamide derivatives to enable CNS-drug discovery Source: PubMed URL

- Title: biological-activities-of-sulfonamides.

- Title: (PDF)

- Title: Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer | Request PDF Source: ResearchGate URL

- Title: Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR)

- Title: Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide Source: PubMed URL

- Title: SAR of Sulfonamides(Sulphonamides)

- Title: Toward multi-target therapy: Design, synthesis and mechanistic profiling of some novel acyl-thiosemicarbazides, as MAO and aromatase inhibitors Source: AVESIS URL

- Title: Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors Source: PubMed URL

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. ijpsonline.com [ijpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide/sulfone derivatives derived from Rigosertib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR) [chem.ucla.edu]

- 9. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toward multi-target therapy: Design, synthesis and mechanistic profiling of some novel acyl-thiosemicarbazides, as MAO and aromatase inhibitors | AVESİS [avesis.anadolu.edu.tr]

- 16. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzyl-2-phenylethene-1-sulfonamide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of N-benzyl-2-phenylethene-1-sulfonamide, a molecule of interest within the broader class of sulfonamides. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, synthesis, and potential applications, particularly in the context of modern therapeutic development.

Introduction: The Significance of the Sulfonamide Scaffold

Sulfonamides represent a cornerstone in medicinal chemistry, having first revolutionized medicine as the initial class of effective antimicrobial agents.[1] Beyond their historical significance in treating bacterial infections, the sulfonamide functional group (-SO2NH-) is a versatile pharmacophore found in a wide array of therapeutic agents with diverse biological activities, including antiviral, antidiabetic, and anticancer properties.[1] The N-benzyl sulfonamide moiety, in particular, has garnered recent attention for its potential in developing targeted cancer therapies.[2][3] This guide focuses on a specific derivative, N-benzyl-2-phenylethene-1-sulfonamide, providing a detailed exploration of its chemical characteristics and the scientific rationale behind its synthesis and potential utility.

Chemical Identity and Core Identifiers

| Compound Name | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |

| (E)-2-phenylethene-1-sulfonyl chloride | 52147-97-4, 4091-26-3[5][6] | C₈H₇ClO₂S | 202.66[6] | Sulfonylating Agent |

| Benzylamine | 100-46-9 | C₇H₉N | 107.15 | Nucleophilic Amine |

| 2-phenylethene-1-sulfonamide | 4363-41-1[4] | C₈H₉NO₂S | 183.23[4] | Parent Sulfonamide |

| N-benzyl-2-phenylethene-1-sulfonamide | Not available | C₁₅H₁₅NO₂S | 273.35 | Target Compound |

Synthesis of N-benzyl-2-phenylethene-1-sulfonamide: A Mechanistic Approach

The synthesis of N-benzyl-2-phenylethene-1-sulfonamide follows a well-established and robust chemical transformation: the nucleophilic substitution reaction between a sulfonyl chloride and a primary amine. This reaction is a cornerstone of sulfonamide synthesis due to its efficiency and broad applicability.[7]

Reaction Principle

The underlying principle of this synthesis is the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). The electron-withdrawing oxygen and chlorine atoms create a significant partial positive charge on the sulfur atom, making it an excellent target for nucleophilic attack. Benzylamine, a primary amine, acts as the nucleophile, with the lone pair of electrons on the nitrogen atom initiating the reaction. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol

The following protocol outlines a reliable method for the synthesis of N-benzyl-2-phenylethene-1-sulfonamide.

Materials:

-

(E)-2-phenylethene-1-sulfonyl chloride

-

Benzylamine

-

Triethylamine (TEA) or Pyridine (as a base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Distilled water

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve (E)-2-phenylethene-1-sulfonyl chloride (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM or THF). Cool the solution to 0 °C in an ice bath.

-

Addition of Amine and Base: In a separate flask, prepare a solution of benzylamine (1.1 equivalents) and the base (e.g., triethylamine, 1.2 equivalents) in the same solvent.

-

Reaction Execution: Add the benzylamine-base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-benzyl-2-phenylethene-1-sulfonamide.

Synthesis Workflow Diagram

Caption: Synthesis workflow for N-benzyl-2-phenylethene-1-sulfonamide.

Potential Applications in Drug Development

The N-benzyl sulfonamide scaffold is of significant interest in contemporary drug discovery. Research has highlighted the potential of this class of compounds as anticancer agents.

Anticancer Activity

Recent studies have explored libraries of N-benzyl sulfonamides for their cytotoxic effects against various cancer cell lines. Notably, certain derivatives have demonstrated selective activity against pancreatic cancer cells.[2][3] Some compounds have been investigated as metabolic inhibitors, potentially targeting ATP production in cancer cells.[2] While N-benzyl-2-phenylethene-1-sulfonamide itself has not been extensively profiled, its structural similarity to these active compounds suggests it may be a valuable candidate for inclusion in such screening programs.

Other Potential Therapeutic Areas

The broader class of sulfonamides exhibits a wide range of biological activities. Depending on the specific substitutions, these compounds can act as inhibitors for various enzymes. For instance, some sulfonamides are known to inhibit cholinesterases or lipoxygenase.[8] The 2-phenylethene moiety, also known as a styryl group, is present in various biologically active natural and synthetic compounds. The combination of the N-benzyl sulfonamide and the styryl group in the target molecule presents an interesting structural motif that warrants further investigation for a variety of therapeutic targets.

Logical Relationship of Structural Features to Biological Activity

Caption: Relationship between structure and potential biological activity.

Conclusion and Future Directions

N-benzyl-2-phenylethene-1-sulfonamide is a readily synthesizable compound belonging to a class of molecules with proven and potential therapeutic relevance. The synthetic route is straightforward and high-yielding, making it accessible for further investigation. While specific biological data on this particular molecule is sparse, the known activities of related N-benzyl sulfonamides, particularly in the realm of oncology, provide a strong rationale for its inclusion in future drug discovery and development programs. Further research should focus on its synthesis, purification, and comprehensive biological evaluation to unlock its full therapeutic potential.

References

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Reddy, P. V. G., et al. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

- Ngassa, F. N., et al. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.

- CymitQuimica. (n.d.). (E)-N-Benzyl-2-phenylethene-1-sulfonamide.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Anax Laboratories. (n.d.). 52147-97-4 | (E)-2-phenylethene-1-sulfonyl chloride.

- CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review.

- PubMed. (2023, October 4). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer.

- PubChem. (n.d.). 2-Phenylethane-1-sulfonyl chloride.

- PubChem. (n.d.). (E)-2-phenylethene-1-sulfonyl chloride.

- PubMed. (2012, October 15). Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine.

- AChemBlock. (2026, February 2). 2-Phenylethanesulfonyl chloride 95%.

- Journal of the American Chemical Society. (n.d.). Preparation of Salts of 2-Phenylethene-1-sulfonic Acid1.

- Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Matrix Fine Chemicals. (n.d.). 2-PHENYLETHENE-1-SULFONAMIDE | CAS 4363-41-1.

- ResearchGate. (n.d.). Strategies for the synthesis of N‐benzyl sulfonamides.

- Beilstein-Institut. (2007, September 25). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide.

- ResearchGate. (n.d.). Selected examples of N‐benzyl sulfonamides with selective activity....

Sources

- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 2. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-PHENYLETHENE-1-SULFONAMIDE | CAS 4363-41-1 [matrix-fine-chemicals.com]

- 5. anaxlab.com [anaxlab.com]

- 6. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cbijournal.com [cbijournal.com]

- 8. Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on N-benzyl-2-phenylethene-1-sulfonamide synthesis

Executive Summary

Compound: N-Benzyl-2-phenylethene-1-sulfonamide IUPAC Name: (E)-N-benzyl-2-phenylethene-1-sulfonamide Class: Styryl Sulfonamide / Vinyl Sulfonamide Core Application: Covalent inhibitor pharmacophore (Michael Acceptor), peptidomimetic intermediate.[1]

This technical guide details the robust synthesis of N-benzyl-2-phenylethene-1-sulfonamide. Unlike saturated sulfonamides, this molecule features an

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of styryl sulfonamides is best approached through two distinct disconnections. The choice depends on reactant availability and the need for structural diversity.

Strategic Disconnections

-

S-N Disconnection (Route A): The classical approach involving the nucleophilic attack of benzylamine on (E)-2-phenylethenesulfonyl chloride. This is the preferred route for scale-up due to atom economy and high yields.

-

C-C Disconnection (Route B): A Palladium-catalyzed Heck coupling between N-benzyl ethenesulfonamide and iodobenzene. This route is superior when varying the aryl core (Ar-X) to generate Structure-Activity Relationship (SAR) libraries.

Figure 1: Retrosynthetic analysis showing the two primary disconnection strategies.

Part 2: Primary Protocol (Route A) – Direct Sulfonylation

Objective: High-yield synthesis of the target via sulfonyl chloride activation.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur atom.[2] The base (Triethylamine or Pyridine) serves two critical roles:

-

Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.

-

Catalysis: Pyridine can form a reactive sulfonyl-pyridinium intermediate, accelerating the attack by benzylamine.

Critical Control Point: (E)-2-phenylethenesulfonyl chloride is a vinylogous acid chloride. It is susceptible to both hydrolysis (forming the sulfonic acid) and polymerization. Anhydrous conditions are non-negotiable.

Experimental Protocol

Reagents:

-

(E)-2-Phenylethenesulfonyl chloride (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine (2.0 equiv) -

Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Preparation: Flame-dry a 2-neck round-bottom flask under

atmosphere. Charge with anhydrous DCM (0.1 M concentration relative to sulfonyl chloride). -

Amine Activation: Add Benzylamine (1.1 equiv) and

(1.5 equiv). Cool the solution to 0°C using an ice/water bath. -

Addition: Dissolve (E)-2-phenylethenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent polymerization.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The sulfonyl chloride spot (

) should disappear. -

Workup:

-

Quench with 1M HCl (cold) to remove excess amine and amine salts.

-

Extract organic layer; wash with saturated

(to remove any sulfonic acid byproduct) and Brine. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from EtOH/Hexane or purify via flash column chromatography (

, 0-20% EtOAc in Hexanes).

Data Summary Table: Optimization Parameters

| Parameter | Condition | Rationale |

| Solvent | DCM or THF | High solubility of reactants; easy removal. |

| Base | Essential to trap HCl; excess prevents amine protonation. | |

| Temperature | 0°C | Controls exotherm; minimizes side reactions (Michael addition of amine to alkene). |

| Stoichiometry | 1.0 : 1.1 (Cl : Amine) | Slight excess of amine ensures full conversion of the unstable chloride. |

Part 3: Secondary Protocol (Route B) – Heck Cross-Coupling

Objective: Modular synthesis for analog library generation.

Mechanistic Insight

This route utilizes the electron-deficient nature of vinyl sulfonamides, which are excellent substrates for Pd-catalyzed Heck reactions. The reaction is stereoselective, predominantly yielding the thermodynamic (

Precursor Synthesis: N-benzyl ethenesulfonamide is synthesized first by reacting 2-chloroethanesulfonyl chloride with benzylamine (elimination-addition mechanism).

Experimental Protocol

Reagents:

-

N-benzyl ethenesulfonamide (1.0 equiv)[1]

-

Iodobenzene (1.2 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) -

Base:

or -

Solvent: DMF or

Step-by-Step Workflow:

-

Catalyst Pre-formation: In a reaction vial, combine

and -

Substrate Addition: Add N-benzyl ethenesulfonamide, Iodobenzene, and Base.

-

Heating: Heat the sealed vessel to 80–100°C for 12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

-

Purification: Column chromatography is required to separate the product from phosphine oxides and homocoupled byproducts.

Part 4: Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

NMR Spectroscopy ( NMR, 400 MHz, )

-

Vinylic Protons: The hallmark of the styryl sulfonamide is the pair of doublets for the alkene protons.

-

~7.50 ppm (d,

-

~6.80 ppm (d,

-

Note: The large coupling constant (

Hz) confirms the (

-

~7.50 ppm (d,

-

Benzylic Protons:

-

~4.20 ppm (d,

-

~4.20 ppm (d,

-

Amide Proton:

- ~4.8–5.2 ppm (t, broad, 1H, -NH -)

Quality Control Checkpoints

-

Absence of Starting Material: Check for the disappearance of the sulfonyl chloride aromatic signals (often shifted downfield).

-

Michael Adducts: If the reaction temperature was too high or reaction time too long with excess amine, you may see a "saturated" impurity (Ph-CH(NHBn)-CH

-SO

Part 5: Safety & Handling

-

(E)-2-phenylethenesulfonyl chloride: Potent lachrymator and vesicant. Causes severe skin burns. Handle only in a fume hood. Hydrolyzes to sulfonic acid (strong acid) upon contact with moisture.

-

Michael Acceptor Status: The product is a reactive electrophile. It is designed to covalently modify proteins. Avoid skin contact and inhalation of dusts, as it may cause sensitization.

References

-

Synthesis of Styryl Sulfonamides via Sulfonyl Chlorides Title: "Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine" Source: PubMed / NIH URL:[Link]

-

Heck Coupling Methodology Title: "Heck Reaction—State of the Art" Source: MDPI (Catalysts) URL:[Link][1][3]

-

Sulfonyl Chloride Preparation Title: "Synthesis of sulfonyl chlorides" Source: Organic Chemistry Portal URL:[Link]

-

Crystal Structure & Interactions Title: "N-[2-(Phenylsulfonyl)ethyl]benzylamine" (Structural analog comparison) Source: PMC / NIH URL:[Link]

Sources

An In-Depth Technical Guide to N-benzyl-2-phenylethene-1-sulfonamide: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-benzyl-2-phenylethene-1-sulfonamide, a molecule of interest in organic synthesis and medicinal chemistry. This document details the compound's molecular and physical properties, outlines a robust methodology for its synthesis, and provides expected analytical characterization data. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development, offering both theoretical grounding and practical insights into the chemistry of this and related sulfonamide compounds.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Since the discovery of the antibacterial properties of sulfanilamide, sulfonamide-containing molecules have been developed to treat a variety of conditions, including bacterial infections, inflammation, and cancer. The N-benzyl and 2-phenylethene (styrene) moieties in the target molecule are also common pharmacophores, suggesting potential for interesting biological activity. This guide focuses on the synthesis and characterization of N-benzyl-2-phenylethene-1-sulfonamide, providing a foundational understanding for its potential application in drug discovery and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its application in research and development. The key identifiers and calculated properties of N-benzyl-2-phenylethene-1-sulfonamide are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅NO₂S | Calculated |

| Molecular Weight | 273.35 g/mol | Calculated |

| IUPAC Name | N-benzyl-2-phenylethene-1-sulfonamide | --- |

| Canonical SMILES | C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=CC=C2 | --- |

| CAS Number | Not available | --- |

Synthesis of N-benzyl-2-phenylethene-1-sulfonamide: A Two-Step Approach

The synthesis of N-benzyl-2-phenylethene-1-sulfonamide can be logically approached via a two-step process. This involves the initial preparation of the key intermediate, 2-phenylethene-1-sulfonyl chloride, followed by its reaction with benzylamine.

Step 1: Synthesis of 2-Phenylethene-1-sulfonyl Chloride

The precursor, 2-phenylethene-1-sulfonyl chloride (also known as trans-β-styrenesulfonyl chloride), is a known compound.[1][2][3] A common method for its preparation involves the reaction of a sodium salt of the corresponding sulfonic acid with a chlorinating agent.

Experimental Protocol:

Materials:

-

Sodium 2-phenylethene-1-sulfonate

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dimethylformamide (DMF)

-

Toluene

-

Sodium carbonate solution

-

Magnesium sulfate (anhydrous)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, cool a solution of anhydrous DMF in an ice/salt bath.

-

Slowly add thionyl chloride to the cooled DMF with continuous stirring.[4]

-

Gradually add sodium 2-phenylethene-1-sulfonate to the reaction mixture.

-

Allow the reaction to proceed, monitoring for completion by a suitable method (e.g., TLC).

-

Upon completion, carefully pour the reaction mixture onto ice and extract the product into toluene.[4]

-

Wash the organic extract with a sodium carbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-phenylethene-1-sulfonyl chloride.

Causality of Experimental Choices:

-

The use of an ice/salt bath is crucial to control the exothermic reaction between thionyl chloride and DMF.

-

Anhydrous conditions are necessary as thionyl chloride reacts readily with water.

-

DMF acts as a catalyst and solvent in this reaction.

-

The aqueous workup with a mild base (sodium carbonate) is to remove acidic byproducts without hydrolyzing the desired sulfonyl chloride.

Step 2: Synthesis of N-benzyl-2-phenylethene-1-sulfonamide

The final step involves the nucleophilic substitution reaction between 2-phenylethene-1-sulfonyl chloride and benzylamine. This is a classic method for the formation of sulfonamides.[5][6][7]

Experimental Protocol:

Materials:

-

2-Phenylethene-1-sulfonyl chloride

-

Benzylamine

-

A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A base (e.g., Triethylamine, Pyridine)

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

Dissolve 2-phenylethene-1-sulfonyl chloride in the chosen solvent in a reaction flask under an inert atmosphere.

-

Add the base to the solution.

-

Slowly add a solution of benzylamine in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Stir the reaction mixture until completion, as monitored by TLC.

-

Wash the reaction mixture with dilute hydrochloric acid to remove excess benzylamine and the base.

-

Subsequently, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain N-benzyl-2-phenylethene-1-sulfonamide.

Causality of Experimental Choices:

-

The base is essential to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the reaction to completion.

-

The acidic and basic washes in the workup are critical for removing unreacted starting materials and byproducts, simplifying the final purification.

Visualizing the Synthetic Workflow:

Caption: Synthetic pathway for N-benzyl-2-phenylethene-1-sulfonamide.

Analytical Characterization

Upon successful synthesis, the identity and purity of N-benzyl-2-phenylethene-1-sulfonamide must be confirmed through various analytical techniques. Below are the expected outcomes from standard spectroscopic methods, based on the analysis of structurally similar compounds.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl and phenylethene groups, typically in the range of 7.0-8.0 ppm. The vinyl protons of the phenylethene group should appear as doublets or doublets of doublets in the vinylic region (5.0-7.0 ppm). The methylene protons of the benzyl group (CH₂) adjacent to the nitrogen will likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.0-5.0 ppm. The NH proton of the sulfonamide may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons in the typical range of 120-140 ppm. The vinyl carbons would be expected in the 110-150 ppm region. The methylene carbon of the benzyl group should be visible around 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by specific absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretch: A band around 3200-3400 cm⁻¹ for the sulfonamide N-H.

-

C-H stretch (aromatic and vinyl): Bands above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

-

S=O stretch (sulfonamide): Two strong absorption bands, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C=C stretch (aromatic and vinyl): Bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the synthesized compound. In a high-resolution mass spectrum (HRMS), the experimentally determined mass should correspond closely to the calculated exact mass of the molecule (C₁₅H₁₅NO₂S). The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Potential Applications and Future Directions

While the specific biological activities of N-benzyl-2-phenylethene-1-sulfonamide are yet to be extensively explored, its structural motifs suggest several avenues for investigation. The sulfonamide core is a well-established pharmacophore with a broad range of therapeutic applications. The presence of the vinyl group offers a site for further chemical modification, such as Michael addition reactions, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies. Given the prevalence of N-benzyl and styrenyl groups in biologically active molecules, this compound could be a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This technical guide has provided a detailed overview of N-benzyl-2-phenylethene-1-sulfonamide, from its fundamental molecular properties to a practical synthetic route and expected analytical data. By leveraging established chemical principles, a reliable pathway to this molecule has been outlined, providing a solid foundation for researchers to synthesize and explore its potential. The information contained herein is intended to empower scientists and drug development professionals to further investigate this and other novel sulfonamides, contributing to the advancement of chemical and pharmaceutical sciences.

References

- Eureka. (2005, May 26). Method for preparing sulfonated polystyrene for polymer electrolyte of fuel cell.

-

PrepChem. (n.d.). Synthesis of styrene p-sulphonyl chloride. Retrieved from [Link]

-

King, J. F., Gill, M. S., & Ciubotaru, P. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Retrieved from [Link]

-

Shaalaa.com. (n.d.). Chemical Reactions of Amines - Reaction with Arylsulphonyl Chloride. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. Molecules, 13(12), 3139-3151. Retrieved from [Link]

-

SpectraBase. (n.d.). N-benzyl-p-toluenesulfonamide. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). trans-beta-Styrenesulfonyl chloride. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]

-

PubChem. (n.d.). (E)-2-phenylethene-1-sulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2020, October 6). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Retrieved from [Link]

Sources

- 1. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals [mdpi.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (E)-2-phenylethene-1-sulfonyl chloride | C8H7ClO2S | CID 5369377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. scilit.com [scilit.com]

- 6. youtube.com [youtube.com]

- 7. shaalaa.com [shaalaa.com]

- 8. spectrabase.com [spectrabase.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. researchgate.net [researchgate.net]

therapeutic potential of N-benzyl-2-phenylethene-1-sulfonamide

An In-Depth Technical Guide on the Therapeutic Potential of N-Benzyl Sulfonamide Derivatives

Authored by a Senior Application Scientist

Introduction: The Versatility of the Sulfonamide Scaffold and the Promise of N-Benzyl Substitution

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast and diverse class of therapeutic agents.[1][2] Their applications span a wide range of diseases, including bacterial infections, cancer, inflammation, viral infections, and neurological disorders.[1][3][4] The therapeutic versatility of sulfonamides stems from their ability to act as bioisosteres for other functional groups and to form key interactions with a variety of biological targets.[5]

This guide focuses on a specific and promising subclass: N-benzyl sulfonamide derivatives . The incorporation of a benzyl group at the sulfonamide nitrogen introduces a lipophilic and sterically defined moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This substitution can enhance binding to target proteins, improve cell permeability, and open up new avenues for therapeutic intervention. Recent research has highlighted the potential of N-benzyl sulfonamides as anticancer and anticonvulsant agents, making this an area of active investigation in drug discovery.[6][7][8]

This document will provide a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of N-benzyl sulfonamide derivatives, intended for researchers, scientists, and drug development professionals.

Synthesis Strategies for N-Benzyl Sulfonamides

The synthesis of N-benzyl sulfonamides can be achieved through several reliable methods. The most common approach involves the reaction of a sulfonyl chloride with benzylamine or a substituted benzylamine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general synthetic scheme is outlined below:

Caption: General reaction scheme for the synthesis of N-benzyl sulfonamides.

More advanced strategies, such as the silver-catalyzed sulfonamidation of benzylic C(sp³)─H bonds, offer a more atom-economical approach to synthesizing these compounds.[9]

Mechanisms of Action: Diverse Molecular Targets

The therapeutic effects of N-benzyl sulfonamide derivatives are mediated through a variety of mechanisms of action, reflecting the versatility of the sulfonamide scaffold.

Enzyme Inhibition

A primary mechanism of action for many sulfonamides is enzyme inhibition. While the classic example is the inhibition of dihydropteroate synthase in bacteria, leading to antibacterial effects, N-benzyl sulfonamides have been investigated as inhibitors of other key enzymes:[10][11]

-

Carbonic Anhydrases (CAs): Certain sulfonamide derivatives are potent inhibitors of CAs, which are involved in processes such as pH regulation and tumorigenesis.[3][5]

-

Cholinesterases: N-substituted sulfonamides have been synthesized and screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease.[12][13]

-

Kinases: The inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a key strategy in cancer therapy. Some sulfonamide derivatives have shown potent VEGFR-2 inhibitory activity, thereby interfering with tumor angiogenesis.[5]

Disruption of Protein-Protein Interactions

Some N-benzyl sulfonamides have been designed to disrupt specific protein-protein interactions that are critical for disease progression. For example, indolyl sulfonamides have been investigated for their ability to inhibit the S100A2-p53 interaction, which is relevant in pancreatic cancer.[7]

Anticonvulsant Activity

Studies have shown that N-benzyl-2-acetamidopropionamide derivatives possess potent anticonvulsant properties. The proposed mechanism involves the modulation of neuronal excitability, although the precise molecular target is still under investigation.[8]

Therapeutic Applications: Focus on Oncology and Neurology

The structural features of N-benzyl sulfonamides make them promising candidates for development in several therapeutic areas, with the most significant research currently focused on oncology and neurology.

Anticancer Potential

The anticancer activity of N-benzyl sulfonamides is a rapidly growing area of research. These compounds have demonstrated efficacy against a range of cancer cell lines, particularly pancreatic cancer.[6][7]

| Compound Class | Cancer Type | Mechanism of Action | Reference |

| Indolyl N-benzyl sulfonamides | Pancreatic Cancer | Inhibition of S100A2-p53 interaction, metabolic inhibition | [7] |

| Pyridine sulfonamides | Colon Cancer | BRD4 inhibition | [3] |

| Benzenesulfonamide derivatives | Breast Cancer (MCF-7) | Not specified | [14] |

Anticonvulsant Properties